1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Overview
Description
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of heterocyclic amines. This compound features a triazole ring fused with a pyridine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazoles, have been found to exhibit a broad range of pharmacological properties, including anticancer, antiepileptic, neuroprotective, antidiabetic, antihypertensive, anti-inflammatory, antiviral, antibiotic, and antileishmanial properties . These compounds have been shown to inhibit various targets, including tyrosine kinases .
Mode of Action
Similar compounds, such as 2-aminothiazoles, have been shown to inhibit the activity of their targets, leading to various downstream effects . For example, some 2-aminothiazoles have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling pathways .
Biochemical Pathways
For instance, some 2-aminothiazoles inhibit the activity of tyrosine kinases, which are involved in many cellular processes, including cell growth, differentiation, and metabolism .
Result of Action
Similar compounds, such as 2-aminothiazoles, have been shown to have various effects, including anticancer, antiepileptic, neuroprotective, antidiabetic, antihypertensive, anti-inflammatory, antiviral, antibiotic, and antileishmanial effects .
Preparation Methods
The synthesis of 1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the pyridine moiety. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and pyridine derivatives. The reaction conditions usually involve refluxing in solvents like ethanol or methanol .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .
Chemical Reactions Analysis
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Comparison with Similar Compounds
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(5-methylpyridin-2-yl)ethan-1-amine: This compound lacks the triazole ring, which may result in different biological activities and binding affinities.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring instead of a triazole ring, leading to variations in their chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of the triazole and pyridine rings, which confer distinct chemical and biological properties.
Biological Activity
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride is a synthetic compound classified as a heterocyclic amine. Its unique structure, featuring a triazole ring fused with a pyridine moiety, positions it as a significant candidate in medicinal chemistry with potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and its role as an enzyme inhibitor.
The compound has the following chemical characteristics:
Property | Value |
---|---|
IUPAC Name | 1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine; hydrochloride |
Molecular Formula | C10H14ClN5 |
Molecular Weight | 239.7 g/mol |
CAS Number | 1798732-70-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting with the preparation of the triazole ring followed by the introduction of the pyridine moiety. Common reagents include hydrazine derivatives and alkyl halides, with reaction conditions often involving reflux in solvents like ethanol or methanol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains:
- Staphylococcus aureus and Escherichia coli were tested using the agar disc-diffusion method at a concentration of 1 mM in DMSO. Results showed that the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro assays have shown promising results against common fungal pathogens:
- It exhibited effective inhibition against Candida albicans , suggesting potential use in treating fungal infections .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
- In one study, derivatives of similar triazole compounds showed activity against colon carcinoma (HCT-116) with IC50 values indicating moderate to high potency . Although specific data for the hydrochloride form was not detailed in this study, its structural similarity suggests potential efficacy.
Enzyme Inhibition
The compound is being investigated for its role as an enzyme inhibitor. Preliminary research indicates:
- It may inhibit certain kinases involved in cellular signaling pathways, which could be beneficial in cancer treatment by disrupting tumor growth signals .
Case Studies
Several case studies have highlighted the biological effectiveness of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A series of tests conducted on triazole derivatives showed that modifications to the pyridine ring enhanced antibacterial activity significantly against resistant strains of bacteria.
- Antifungal Treatment Trials : Clinical trials involving triazole derivatives indicated improved outcomes in patients with systemic fungal infections when treated with compounds structurally related to 1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine.
Properties
IUPAC Name |
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-6-3-4-12-8(5-6)10-13-9(7(2)11)14-15-10;/h3-5,7H,11H2,1-2H3,(H,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIKZPQIPHRTJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NNC(=N2)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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